molecular formula C13H22O4 B12812462 Diethyl 2-methylcyclohexane-1,1-dicarboxylate CAS No. 5222-56-0

Diethyl 2-methylcyclohexane-1,1-dicarboxylate

Cat. No.: B12812462
CAS No.: 5222-56-0
M. Wt: 242.31 g/mol
InChI Key: MGCXPTONXMVEMP-UHFFFAOYSA-N
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Description

Diethyl 2-methylcyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C12H20O4. It is a diester derived from cyclohexane, featuring two ester functional groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-methylcyclohexane-1,1-dicarboxylate typically involves the esterification of 2-methylcyclohexane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-methylcyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield 2-methylcyclohexane-1,1-dicarboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of aqueous acid or base under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products

    Hydrolysis: 2-methylcyclohexane-1,1-dicarboxylic acid and ethanol.

    Reduction: 2-methylcyclohexane-1,1-dimethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-methylcyclohexane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of polymers and as an intermediate in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-methylcyclohexane-1,1-dicarboxylate in chemical reactions involves the activation of the ester groups, making them susceptible to nucleophilic attack. The molecular targets and pathways depend on the specific reaction and conditions employed. For instance, in hydrolysis, the ester bond is cleaved by water molecules, while in reduction, the ester is converted to an alcohol by the transfer of hydride ions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,1-cyclohexanedicarboxylate
  • Dimethyl 1,1-cyclohexanedicarboxylate
  • Diethyl 2-methylcyclopropane-1,1-dicarboxylate

Uniqueness

Diethyl 2-methylcyclohexane-1,1-dicarboxylate is unique due to the presence of a methyl group on the cyclohexane ring, which can influence its reactivity and the steric effects in chemical reactions. This structural feature distinguishes it from other similar compounds and can lead to different reaction pathways and products.

Properties

CAS No.

5222-56-0

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

diethyl 2-methylcyclohexane-1,1-dicarboxylate

InChI

InChI=1S/C13H22O4/c1-4-16-11(14)13(12(15)17-5-2)9-7-6-8-10(13)3/h10H,4-9H2,1-3H3

InChI Key

MGCXPTONXMVEMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1C)C(=O)OCC

Origin of Product

United States

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